molecular formula C12H22ClN B1680634 Rimantadine hydrochloride CAS No. 1501-84-4

Rimantadine hydrochloride

Cat. No. B1680634
CAS RN: 1501-84-4
M. Wt: 215.76 g/mol
InChI Key: OZBDFBJXRJWNAV-UHFFFAOYSA-N
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Description

Rimantadine hydrochloride is a synthetic antiviral drug . It is a white to off-white crystalline powder that is freely soluble in water . Each film-coated tablet contains 100 mg of rimantadine hydrochloride . It is used to treat, and in rare cases prevent, influenza virus A infection .


Synthesis Analysis

Rimantadine is a cyclic amine and a derivative of adamantane . A new procedure for the resolution of commercially available racemic rimantadine hydrochloride to enantiomerically pure (S)-rimantadine has been developed using ®-phenoxypropionic acid as a recyclable resolving reagent .


Molecular Structure Analysis

Rimantadine hydrochloride has a molecular formula of C12H22ClN . Its average mass is 215.763 Da and its monoisotopic mass is 215.144073 Da . The structure of Rimantadine hydrochloride has been studied using various spectroscopic techniques .


Chemical Reactions Analysis

Rimantadine hydrochloride is extensively metabolized in the liver with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The heat capacities of the antiviral drug rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry .


Physical And Chemical Properties Analysis

Rimantadine hydrochloride is a white to off-white crystalline powder which is freely soluble in water (50 mg/mL at 20°C) . The heat capacities of rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry .

Scientific Research Applications

Inhibition of Lymphocyte Proliferation

Rimantadine hydrochloride has been shown to inhibit the in vitro proliferative response of human peripheral blood lymphocytes. This effect occurs in response to various stimuli, including mitogenic and antigenic stimulation. The drug can suppress responses to phytohemagglutinin, pokeweed mitogen, and concanavalin A, as well as responses to streptokinase-streptodornase, tetanus toxoid, and A2/Aichi influenza vaccine. These findings suggest rimantadine's potential impact on cellular immune responses beyond its antiviral action (Koff, Peavy, & Knight, 1979).

Interaction with Influenza A M2 Proton Channel

Rimantadine hydrochloride's antiviral activity against influenza A virus is attributed to its inhibition of the M2 ion channel's proton conductance. Studies have shown differential binding of rimantadine enantiomers to the M2 proton channel, suggesting a complex set of interactions and a higher stability for the R-enantiomer in the channel pore (Wright et al., 2016).

Inhibition of RNA-Dependent RNA Polymerase Induction

Rimantadine has been observed to depress the RNA-dependent RNA polymerase induction in a culture of cells infected with influenza virus (fowl plague virus). This inhibitory effect is evident even when rimantadine is added 2 hours following cell infection. However, in vitro studies indicate that rimantadine does not affect the activity of virus-induced RNA-dependent RNA polymerase (Galegov et al., 1976).

Antiviral Efficacy in Various Clinical Situations

Extensive research in the USSR has highlighted the therapeutic and prophylactic efficacy of rimantadine against infection with influenza virus. Clinical studies with volunteers and persons with natural disease during epidemics of influenza have demonstrated rimantadine's clinical efficacy and low toxicity. Its administration for prophylaxis and early treatment of influenza has been shown to result in favorable clinical responses (Zlydnikov et al., 1981).

Safety And Hazards

Rimantadine hydrochloride should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(1-adamantyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDFBJXRJWNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047813
Record name Rimantadine hydrochloride
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Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID26661904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rimantadine hydrochloride

CAS RN

1501-84-4
Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride [USAN:USP]
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Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride
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Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1)
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Record name RIMANTADINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Into a Parr hydrogenation flask were placed 0.35 g of 5% Pt/C, 1.9 g of 1-adamantyl methyl ketoxime, 230 ml of ethanol and 2.0 ml of conc. hydrochloric acid. The flask was purged with hydrogen and then the hydrogenation reaction was initiated. Pressure was set at 34 psia (234 KPa) at ambient temperature and the reaction conducted overnight. The catalyst was removed by filtration and washed with 50 ml ethanol. The combined ethanol solution was distilled to dryness under vacuum. The remaining white solid was dissolved in 70 ml of water, and extracted twice with 50 ml ether. The ether layer was discarded. The aqueous layer was basified to pH 10-13 with sodium hydroxide and extracted twice with 100 ml of ether. The ether layer was dried over potassium hydroxide and magnesium sulfate which was removed by filtration. The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride precipitated. The solid was collected by filtration and dried to give 1.6 g of rimantadine hydrochloride (75% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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